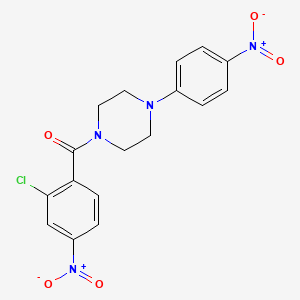
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the modulation of the GABAergic and glutamatergic neurotransmitter systems. This compound has been found to enhance GABAergic neurotransmission by increasing the binding affinity of GABA to its receptors and by increasing the synthesis and release of GABA. Moreover, this compound has also been found to inhibit the reuptake of glutamate, thereby increasing the extracellular concentration of this neurotransmitter.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects in preclinical studies. This compound has been found to increase the levels of various neurotransmitters, including GABA, serotonin, and dopamine, in the brain. Moreover, this compound has also been found to decrease the levels of various pro-inflammatory cytokines, including TNF-α and IL-1β, in the brain. These effects suggest that 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential therapeutic applications in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent pharmacological activity. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in preclinical studies. Moreover, this compound has also been found to have potential neuroprotective effects in various neurodegenerative diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the potential areas of research is the development of more potent and selective analogs of this compound for the treatment of various neurological and psychiatric disorders. Moreover, the potential use of this compound as a neuroprotective agent in various neurodegenerative diseases warrants further investigation. Furthermore, the exact mechanism of action of this compound needs to be elucidated in greater detail to fully understand its pharmacological effects. Finally, the potential use of this compound as a tool for studying the GABAergic and glutamatergic neurotransmitter systems needs to be explored further.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromoaniline and 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding Schiff base. This Schiff base is then reacted with pyrrolidine-3-carboxylic acid in the presence of acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in preclinical studies. Moreover, this compound has also been investigated for its potential use as a neuroprotective agent in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-15-7-8-16(17(10-15)26-2)21-19(24)12-9-18(23)22(11-12)14-5-3-13(20)4-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPAFIHJKQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387186 |
Source


|
| Record name | STK087337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6056-44-6 |
Source


|
| Record name | STK087337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)


![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)

![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)
